molecular formula C8H7NaO3S B7790291 sodium;4-ethenylbenzenesulfonate

sodium;4-ethenylbenzenesulfonate

Cat. No.: B7790291
M. Wt: 206.20 g/mol
InChI Key: XFTALRAZSCGSKN-UHFFFAOYSA-M
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Description

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Preparation Methods

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Chemical Reactions Analysis

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Mechanism of Action

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Properties

IUPAC Name

sodium;4-ethenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTALRAZSCGSKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Portions of 17 ml of each of these three dispersions were combined in a 60 ml bottle beaker. The blend was charged with the coating agents 1-vinyl-2-pyrrolidone (NVP), vinyl acetate (VA), itaconic acid (ITA) and p-styrenesulfonic acid sodium salt (SSS) to give a weight ratio of coating agent to carbon black of 1.17 and mole fractions as: NVP (0.62), VA (0.14), ITA (0.12) and SSS (0.12).
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Synthesis routes and methods II

Procedure details

A 500-ml flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.07 g of a surface active agent (Emulgen 935 supplied by Kao-Atlas), 0.07 g of another surface active agent (Emulgen 920 supplied by Kao-Atlas), 0.3 g of sodium hydrogensulfite and 46.2 g of water, and the temperature was elevated to 40° C. with stirring in a nitrogen current. A liquid monomer mixture comprising 50 g of styrene, 50 g of n-butyl acrylate and 1 g of methacrylic acid, an aqueous solution of 4.9 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 45.1 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization temperature was maintained for 3 hours and the polymerization mixture was then cooled to room temperature.
[Compound]
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45.1 g
Type
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0.3 g
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reactant
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46.2 g
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solvent
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50 g
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50 g
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reactant
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1 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A polymerization flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.2 g of Emulgen 935 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.2 g of Emulgen 920 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.3 g of acidic sodium sulfite (NaHSO3) and 46.5 g of water, and the temperature was elevated to 40° C. in a nitrogen current. A liquid monomer mixture comprising 30 g of styrene, 67 g of ethyl acrylate and 3 g of 2-hydroxyethyl methacrylate, an aqueous solution of 2.5 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 47.5 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the polymerization flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization was further conducted at 40° C. for 3 hours.
[Compound]
Name
NaSS
Quantity
0 (± 1) mol
Type
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Reaction Step One
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47.5 g
Type
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Reaction Step One
[Compound]
Name
polyoxyethylene nonylphenol ether
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0 (± 1) mol
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Reaction Step Two
[Compound]
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
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Reaction Step Two
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0.3 g
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Reaction Step Two
Name
Quantity
46.5 g
Type
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Reaction Step Two
Quantity
30 g
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Reaction Step Three
Quantity
67 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five

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